2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2,4-dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BCl2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKQIQOCKXOOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681692 | |
| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-91-2 | |
| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid has emerged as a valuable and versatile building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms, a cyclopropylmethoxy group, and a reactive boronic acid moiety, offers a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of this reagent, detailing its synthesis, physicochemical properties, and strategic applications in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. Emphasis is placed on the rationale behind its use in drug design, supported by established protocols and characterization data to empower researchers in leveraging this compound for the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of organic molecules, including many commercial drugs. The ability to introduce substituted aryl motifs with high fidelity and functional group tolerance has made boronic acids indispensable tools for medicinal chemists in lead discovery and optimization.
The specific substitution pattern of this compound imparts a unique set of characteristics to the molecule. The chlorine atoms can influence the electronic nature of the aromatic ring and provide sites for further functionalization or metabolic blocking. The cyclopropylmethoxy group is a recognized motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate lipophilicity. The boronic acid functional group serves as the reactive handle for palladium-catalyzed cross-coupling reactions, enabling its incorporation into a larger molecular scaffold.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of the resulting products.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BCl₂O₃ | [1] |
| Molecular Weight | 260.91 g/mol | [1] |
| CAS Number | 1256354-91-2 | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity | Commercially available with ≥96% purity | [1] |
| Storage | Recommended to be stored refrigerated | [1] |
Structural Diagram:
Caption: Structure of this compound.
Synthesis and Handling
-
Synthesis of a Dichlorinated Phenol Intermediate: This could potentially start from a commercially available dichlorinated aniline or nitrobenzene derivative, followed by diazotization and hydrolysis to yield the corresponding phenol.
-
Etherification of the Phenol: The hydroxyl group of the dichlorinated phenol would then be etherified using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) under basic conditions.
-
Borylation of the Aryl Ring: The final step would involve the introduction of the boronic acid moiety. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester (e.g., trimethyl borate or triisopropyl borate) and subsequent hydrolysis, or through a palladium-catalyzed borylation reaction.
Conceptual Synthetic Workflow:
Caption: A plausible synthetic pathway to the target boronic acid.
Handling and Storage: Boronic acids are generally stable solids but can be prone to dehydration to form boroxines, particularly upon heating. It is recommended to store this compound in a cool, dry place, and for long-term storage, refrigeration is advised[1]. As with all chemical reagents, appropriate personal protective equipment should be worn when handling this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.
Reaction Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling:
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular substrate pair.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2,4-dichloro-5-(cyclopropylmethoxy)phenyl moiety into a drug candidate can be a strategic decision to modulate its pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The cyclopropyl group is known to be resistant to oxidative metabolism, and its placement as a methoxy ether can block potential sites of metabolic attack on the phenyl ring. The chlorine atoms can also serve as metabolic blockers.
-
Lipophilicity and Solubility: The cyclopropylmethoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement: The specific steric and electronic profile of this substituted phenyl ring can influence how a molecule binds to its biological target, potentially leading to improved potency and selectivity.
While specific examples of marketed drugs containing the 2,4-dichloro-5-(cyclopropylmethoxy)phenyl fragment are not readily identifiable, this building block is of significant interest to medicinal chemists for the synthesis of novel compounds for a wide range of therapeutic targets. Its utility is evident in the patent literature where it is used as a key intermediate in the synthesis of compounds for various indications.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Features:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the protons of the cyclopropyl ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chlorine and boronic acid substituents. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum would show resonances for all ten carbon atoms in the molecule. The carbon attached to the boron atom often exhibits a broad signal.
-
¹¹B NMR: The boron-11 NMR spectrum would show a characteristic signal for the boronic acid group.
Conclusion
This compound is a highly functionalized building block that offers significant potential for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a reactive boronic acid handle, a metabolically robust cyclopropylmethoxy group, and two chlorine atoms provides medicinal chemists with a valuable tool for modulating the properties of lead compounds. A thorough understanding of its synthesis, handling, and reactivity in Suzuki-Miyaura cross-coupling reactions is essential for its effective application in the development of the next generation of therapeutic agents.
References
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A Comprehensive Technical Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid: Properties and Applications in Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid, a versatile building block with significant applications in medicinal chemistry. We will explore its structural features, physicochemical characteristics, and provide insights into its synthesis and role in the development of novel therapeutics.
Core Compound Identification and Physicochemical Properties
This compound is a substituted arylboronic acid that has garnered interest in the field of drug discovery due to its unique combination of functional groups. The presence of two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid moiety makes it a valuable synthon for introducing specific structural motifs into target molecules.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 918524-64-0 |
| Molecular Formula | C₁₀H₁₁BCl₂O₃[1] |
| Molecular Weight | 260.91 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 135-145 °C |
| Purity | ≥95% |
| Solubility | Soluble in Methanol, Dichloromethane; Slightly soluble in water |
The Strategic Importance of the Cyclopropylmethoxy Moiety in Medicinal Chemistry
The inclusion of a cyclopropyl group, often as part of a cyclopropylmethoxy substituent, is a deliberate strategy in modern drug design. The cyclopropyl ring offers several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.[2]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific, biologically active conformation, potentially increasing its binding affinity to the target protein.[3]
-
Lipophilicity Modulation: The cyclopropyl group can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl or a vinyl group, allowing for the optimization of a compound's properties while maintaining its overall shape and size.[3]
The methoxy linker provides a degree of flexibility and can also influence the electronic properties of the phenyl ring.
Synthesis of Substituted Phenylboronic Acids
-
Grignard Reagent Formation: The synthesis typically starts from a corresponding substituted bromobenzene. This is reacted with magnesium metal in an ethereal solvent (such as tetrahydrofuran or diethyl ether) to form a Grignard reagent.
-
Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures.[4]
-
Hydrolysis: The resulting boronate ester is subsequently hydrolyzed, typically under acidic conditions, to yield the desired phenylboronic acid.[4]
Diagram: General Synthesis of Phenylboronic Acids via Grignard Reaction
Caption: General synthetic route to substituted phenylboronic acids.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
In a typical Suzuki-Miyaura coupling, the substituted phenylboronic acid is reacted with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and depends on the specific substrates being coupled.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Spectroscopic Data
While specific, high-resolution NMR spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the methine and methylene protons of the cyclopropyl ring. The chemical shifts and coupling constants of these signals would provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The ¹³C NMR spectrum would display signals for each of the ten carbon atoms in the molecule, including the two carbons attached to chlorine, the carbon bearing the boronic acid group, and the carbons of the cyclopropylmethoxy substituent.
Safety and Handling
Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6][7] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern, particularly the presence of the metabolically robust and conformationally rigidifying cyclopropylmethoxy group, makes it an attractive component for the synthesis of novel drug candidates. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction further solidifies its importance in the construction of complex molecular architectures. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective application in the laboratory.
References
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Carl Roth GmbH + Co. KG. (n.d.).
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
- Silva, F. A., et al. (2020).
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
- BLDpharm. (n.d.). 1824647-98-4|(2-Chloro-4-(cyclopropylmethoxy)phenyl)boronic acid.
- Chemdox. (n.d.).
- Wiley-VCH. (n.d.).
- ResearchGate. (2025). Design and discovery of boronic acid drugs.
- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Sigma-Aldrich. (2025).
- The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
- ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in....
- ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.
- The Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- Fluorochem. (n.d.). This compound.
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A Technical Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the synthetic chemist's toolkit, substituted phenylboronic acids have emerged as indispensable building blocks. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction has become a cornerstone in the synthesis of complex organic molecules, including a multitude of approved drugs and clinical candidates.
This guide provides an in-depth technical overview of 2,4-dichloro-5-(cyclopropylmethoxy)phenylboronic acid (CAS Number: 1256354-91-2), a specialized reagent poised for significant applications in medicinal chemistry. Its unique substitution pattern—featuring two chlorine atoms, a cyclopropylmethoxy group, and the reactive boronic acid moiety—offers a compelling combination of structural features for the synthesis of novel therapeutics. The dichloro substitution provides metabolic stability and can modulate the electronic properties of the phenyl ring, while the cyclopropylmethoxy group is a recognized motif in medicinal chemistry for its ability to improve metabolic stability and target engagement.
This document will delve into the physicochemical properties, a detailed proposed synthesis, and a thorough exploration of the potential applications of this compound in drug development, with a focus on its role in constructing complex molecular architectures.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1256354-91-2 | |
| Molecular Formula | C₁₀H₁₁BCl₂O₃ | |
| Molecular Weight | 260.91 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge of phenylboronic acids |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO; limited solubility in water (predicted). | [1] |
| Storage | Refrigerated, under an inert atmosphere. |
The structural features of this compound are key to its utility:
-
Dichlorophenyl Core: The two chlorine atoms on the phenyl ring serve multiple purposes. They can act as metabolic blockers, preventing enzymatic degradation at those positions and thereby increasing the in vivo half-life of a drug molecule. Furthermore, their electron-withdrawing nature can influence the pKa of the boronic acid and the reactivity of the phenyl ring in cross-coupling reactions.
-
Cyclopropylmethoxy Group: The cyclopropyl moiety is a well-established bioisostere for larger or more metabolically labile groups. Its inclusion can enhance binding affinity to target proteins and improve metabolic stability by shielding adjacent functional groups from enzymatic attack.
-
Boronic Acid Moiety: This functional group is the cornerstone of the molecule's reactivity, enabling its participation in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in bioactive molecules.
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(Cyclopropylmethoxy)-2,4-dichloro-5-nitrobenzene
-
To a solution of 2,4-dichloro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and (bromomethyl)cyclopropane (1.2 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(cyclopropylmethoxy)-2,4-dichloro-5-nitrobenzene.
Step 2: Synthesis of 5-(Cyclopropylmethoxy)-2,4-dichloroaniline
-
To a suspension of 1-(cyclopropylmethoxy)-2,4-dichloro-5-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-(cyclopropylmethoxy)-2,4-dichloroaniline.
Step 3: Synthesis of 1-Bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene
-
Dissolve 5-(cyclopropylmethoxy)-2,4-dichloroaniline (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Add the diazonium salt solution to the copper(I) bromide solution at 0 °C and then warm to room temperature and stir for 2-3 hours.
-
Extract the reaction mixture with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to yield 1-bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene.
Step 4: Synthesis of this compound
-
Dissolve 1-bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C, then add triisopropyl borate (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (2M) and stir for 1 hour.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound.
Applications in Drug Development: A Keystone for Novel Molecular Architectures
The true value of this compound lies in its potential as a strategic building block for the synthesis of complex, biologically active molecules. Its utility is best understood through the lens of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a workhorse in medicinal chemistry for the construction of biaryl and heteroaryl-aryl linkages.[1]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Potential Therapeutic Areas and Target Classes
Given its structural features, this compound is a prime candidate for the synthesis of inhibitors targeting a range of protein classes, including:
-
Kinase Inhibitors: Many kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. The dichlorophenyl moiety can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of kinases, while the cyclopropylmethoxy group can enhance selectivity and improve pharmacokinetic properties.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The biaryl scaffolds accessible through this boronic acid can serve as templates for the development of novel GPCR agonists or antagonists.
-
Enzyme Inhibitors: A wide array of enzymes, including proteases and phosphodiesterases, can be targeted by small molecules featuring biaryl motifs. The specific substitution pattern of the title compound can be leveraged to achieve potent and selective inhibition.
Self-Validating Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol describes a general, self-validating system for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The success of this reaction can be validated by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy and mass spectrometry, to confirm the structure and purity of the product.
Conclusion: A Valuable Asset for Advancing Drug Discovery Pipelines
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a metabolically robust dichlorophenyl core, a beneficial cyclopropylmethoxy moiety, and the synthetically tractable boronic acid functional group makes it an attractive starting material for the synthesis of a wide range of novel and complex molecular architectures. The ability to readily participate in the robust and reliable Suzuki-Miyaura cross-coupling reaction further solidifies its position as a key reagent for the construction of biaryl-containing drug candidates. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the discovery and development of the next generation of medicines.
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Spectroscopic Characterization of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid, a key building block in modern drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure data integrity.
Introduction
This compound (Molecular Formula: C₁₀H₁₁BCl₂O₃, Molar Mass: 260.91 g/mol ) is a substituted phenylboronic acid of significant interest in medicinal chemistry.[1] Phenylboronic acids and their derivatives are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in pharmacologically active compounds.[2] The unique substitution pattern of this molecule, featuring two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid moiety, imparts specific electronic and steric properties that are valuable for creating novel chemical entities.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. This guide provides the expected spectroscopic data and the methodologies to obtain them, ensuring a thorough understanding of the molecule's chemical identity.
Molecular Structure and Key Features
The structure of this compound presents several key features that will be reflected in its spectroscopic data. Understanding these is crucial for accurate data interpretation.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.
¹H NMR Spectroscopy
Expected Chemical Shifts and Couplings:
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the cyclopropylmethoxy group, and the hydroxyl protons of the boronic acid.
-
Aromatic Protons (δ 7.0-8.0 ppm): Two singlets are expected in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The proton ortho to the boronic acid group will likely appear at a higher chemical shift (downfield) due to the electron-withdrawing nature of the boronic acid.
-
Cyclopropylmethoxy Group (δ 0.4-4.0 ppm):
-
-OCH₂- (δ ~3.9 ppm): A doublet is expected for the methylene protons adjacent to the oxygen, coupled to the cyclopropyl methine proton.
-
Cyclopropyl Methine (-CH-) (δ ~1.3 ppm): A multiplet for the methine proton, coupled to the methylene protons of the cyclopropyl ring and the -OCH₂- protons.
-
Cyclopropyl Methylene (-CH₂-) (δ ~0.4 and ~0.6 ppm): Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.
-
-
Boronic Acid Protons (-B(OH)₂) (δ 4.0-6.0 ppm, variable): A broad singlet is anticipated for the two hydroxyl protons. The chemical shift of this signal is highly dependent on the concentration, solvent, and water content.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field instrument.
-
Acquisition Parameters:
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 1 second
-
Pulse width: 30°
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom will be broad and may be difficult to observe due to quadrupolar relaxation. The carbons attached to the chlorine and oxygen atoms will have characteristic chemical shifts.
-
Cyclopropylmethoxy Group (δ 5-75 ppm):
-
-OCH₂- (δ ~73 ppm): The methylene carbon adjacent to the oxygen.
-
Cyclopropyl Methine (-CH-) (δ ~12 ppm): The methine carbon of the cyclopropyl group.
-
Cyclopropyl Methylene (-CH₂-) (δ ~4 ppm): The methylene carbons of the cyclopropyl ring.
-
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Number of scans: 512 or more to achieve adequate signal-to-noise.
-
Acquisition time: ~1.5 seconds
-
Relaxation delay: 1-2 seconds
-
Pulse program: Proton-decoupled.
-
-
-
Data Processing: Apply a Fourier transform and phase correction. Reference the spectrum to the solvent peak.
Figure 2. General workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight and elemental composition of a compound.
Expected Fragmentation Pattern:
For this compound, electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids.[2] The molecular ion peak [M-H]⁻ would be expected at m/z 259. The isotopic pattern will be characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The [M+2] and [M+4] peaks will have significant intensities, providing a definitive signature for a dichloro-substituted compound.
Experimental Protocol for LC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
LC-MS System:
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an additive like formic acid or ammonium hydroxide to promote ionization.[2]
-
Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
-
Data Acquisition: Acquire data in negative ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two chlorine atoms.
Figure 3. Workflow for LC-MS analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorptions:
-
O-H Stretch (Boronic Acid): A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[4][5]
-
C-H Stretch (Aromatic and Aliphatic):
-
Aromatic C-H stretches will appear just above 3000 cm⁻¹.
-
Aliphatic C-H stretches from the cyclopropylmethoxy group will be observed just below 3000 cm⁻¹.
-
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong band is expected around 1350 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol for FT-IR:
-
Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: ATR or pellet press.
-
-
Data Acquisition:
-
Collect a background spectrum.
-
Place the sample on the ATR crystal or in the pellet holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Summary of Spectroscopic Data
| Technique | Feature | Expected Value | Interpretation |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (2H, two s) | Protons on the disubstituted benzene ring. |
| -OCH₂- | δ ~3.9 ppm (2H, d) | Methylene protons of the cyclopropylmethoxy group. | |
| Cyclopropyl -CH- | δ ~1.3 ppm (1H, m) | Methine proton of the cyclopropyl group. | |
| Cyclopropyl -CH₂- | δ ~0.4, ~0.6 ppm (4H, two m) | Methylene protons of the cyclopropyl group. | |
| -B(OH)₂ | δ 4.0-6.0 ppm (2H, br s) | Hydroxyl protons of the boronic acid. | |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | Carbon framework of the benzene ring. |
| -OCH₂- | δ ~73 ppm | Methylene carbon of the cyclopropylmethoxy group. | |
| Cyclopropyl -CH- | δ ~12 ppm | Methine carbon of the cyclopropyl group. | |
| Cyclopropyl -CH₂- | δ ~4 ppm | Methylene carbons of the cyclopropyl group. | |
| MS (ESI-) | Molecular Ion | m/z 259 ([M-H]⁻) | Confirms the molecular weight. |
| Isotopic Pattern | [M+2] and [M+4] peaks | Confirms the presence of two chlorine atoms. | |
| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad, strong) | Boronic acid hydroxyl groups. |
| B-O Stretch | ~1350 cm⁻¹ (strong) | Boron-oxygen bond. | |
| C-O Stretch | 1200-1250 cm⁻¹ (strong) | Ether linkage. |
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides the expected NMR, MS, and IR data, along with robust experimental protocols. By following these guidelines, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, providing a self-validating framework for the characterization of this and similar molecules.
References
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ChemBK. (n.d.). This compound. Retrieved from [https://www.chembk.com/en/chem/2,4-Dichloro-5-(cyclopropylMethoxy)phenylboronic acid]([Link] acid)
- Chemical Communications (RSC Publishing). (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
- Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
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- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
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- Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Wiley-VCH. (n.d.). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines.
- ResearchGate. (2024). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095.
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PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural characteristics of substituted phenylboronic acids. This document synthesizes theoretical principles with established experimental insights to offer a detailed understanding of this compound's physicochemical attributes.
Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry and drug discovery. Their unique electronic properties and ability to form reversible covalent bonds with diols make them valuable pharmacophores. Boron-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have demonstrated significant clinical success, fueling further exploration into the therapeutic potential of novel boronic acid derivatives. The subject of this guide, this compound, represents a complex scaffold with multiple substitution patterns that are expected to significantly influence its three-dimensional structure, reactivity, and biological activity. An understanding of its molecular conformation is paramount for rational drug design and the development of structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₀H₁₁BCl₂O₃ and a molecular weight of 260.91 g/mol . The core of the molecule consists of a benzene ring substituted with two chlorine atoms, a cyclopropylmethoxy group, and a boronic acid functional group [-B(OH)₂].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BCl₂O₃ | ChemBK |
| Molecular Weight | 260.91 g/mol | ChemBK |
| CAS Number | 1256354-91-2 | - |
| IUPAC Name | (2,4-dichloro-5-(cyclopropylmethoxy)phenyl)boronic acid | - |
The presence of electron-withdrawing chlorine atoms, a somewhat bulky and flexible cyclopropylmethoxy group, and the Lewis acidic boronic acid moiety creates a unique electronic and steric environment that dictates the molecule's preferred conformation.
Conformational Analysis: A Predictive Approach
Direct experimental data on the crystal structure of this compound is not publicly available at the time of this writing. However, a robust conformational analysis can be constructed based on extensive studies of structurally related substituted phenylboronic acids. The key factors governing the conformation of this molecule are the rotational barriers around the C-B and C-O bonds, and potential intramolecular interactions.
Orientation of the Boronic Acid Group
The boronic acid group's orientation relative to the phenyl ring is a critical conformational parameter. For many phenylboronic acids, two principal conformations are considered: one where the B(OH)₂ group is coplanar with the phenyl ring, and another where it is perpendicular. The coplanar arrangement allows for π-conjugation between the phenyl ring and the empty p-orbital of the boron atom, which is generally stabilizing. However, steric hindrance from ortho-substituents can force the boronic acid group out of the plane.
In the case of this compound, the chlorine atom at the 2-position introduces significant steric bulk. Computational studies on 2-substituted phenylboronic acids have shown that such ortho-substituents can lead to a non-coplanar arrangement of the boronic acid group to alleviate steric strain.[1][2]
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In ortho-substituted phenylboronic acids, a hydrogen bond can form between one of the hydroxyl groups of the boronic acid and the ortho-substituent. For instance, in 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond has been observed.[2][3] While chlorine is a less effective hydrogen bond acceptor than fluorine, the possibility of a weak intramolecular OH···Cl interaction in this compound cannot be entirely ruled out and would favor a specific orientation of the boronic acid group.
Conformation of the Cyclopropylmethoxy Group
The cyclopropylmethoxy substituent also possesses conformational flexibility, primarily around the C-O and C-C bonds of the methoxy linker. The orientation of this group will be influenced by steric interactions with the adjacent chlorine atom at the 4-position and the boronic acid group at the 1-position. It is anticipated that the cyclopropylmethyl group will orient itself to minimize these steric clashes.
The following DOT graph illustrates the key rotational degrees of freedom and potential intramolecular interactions that define the conformational landscape of this compound.
Caption: Key factors influencing the conformation of the target molecule.
Experimental Methodologies for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of synthetic, crystallographic, and spectroscopic techniques would be employed.
Synthesis
The synthesis of substituted phenylboronic acids can be achieved through various methods. A common approach involves the reaction of a corresponding aryl halide with a borating agent, such as a trialkyl borate, in the presence of a strong base like n-butyllithium at low temperatures. A plausible synthetic route for the target molecule could start from a precursor molecule that already contains the dichloro and cyclopropylmethoxy substitutions on the phenyl ring.
A general procedure for the synthesis of a related compound, cyclopropylboronic acid, involves the reaction of cyclopropyl lithium with a boronic acid precursor.[4]
Experimental Protocol: Illustrative Synthesis of a Phenylboronic Acid
-
Preparation of the Grignard or Organolithium Reagent: The corresponding aryl halide (e.g., 1-bromo-2,4-dichloro-5-(cyclopropylmethoxy)benzene) is reacted with magnesium turnings (for Grignard) or an organolithium reagent (e.g., n-BuLi) in an anhydrous ether solvent under an inert atmosphere.
-
Borylation: The resulting Grignard or organolithium reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C).
-
Hydrolysis: The reaction mixture is then quenched with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester and yield the desired phenylboronic acid.
-
Purification: The crude product is then purified by extraction, followed by crystallization or column chromatography.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, offering definitive insights into the preferred conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction [5]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing the structure and bonding within a molecule.
-
NMR Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The chemical shifts and coupling constants of the aromatic protons can give clues about the electronic effects of the substituents.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
¹¹B NMR: Is particularly useful for studying the boron center and can provide information about its coordination environment.[6]
-
-
IR Spectroscopy:
-
Provides information about the functional groups present in the molecule. Characteristic vibrational bands for the O-H stretch of the boronic acid, the C-Cl bonds, the C-O ether linkage, and the aromatic ring would be expected.[7]
-
Experimental Protocol: NMR and IR Spectroscopy [7]
-
NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectra are recorded on a high-field NMR spectrometer.
-
IR: The spectrum can be obtained from a solid sample (e.g., using a KBr pellet) or a solution, using a Fourier-transform infrared (FTIR) spectrometer.
The following DOT graph outlines a typical experimental workflow for the synthesis and characterization of the target molecule.
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Directions
While a definitive experimental structure of this compound remains to be determined, a comprehensive understanding of its likely molecular structure and conformation can be inferred from the extensive body of research on related substituted phenylboronic acids. The interplay of steric hindrance from the ortho-chloro substituent and potential intramolecular hydrogen bonding is expected to be the primary determinant of its three-dimensional shape.
Future work should focus on the synthesis and full experimental characterization of this compound. Single-crystal X-ray analysis, coupled with detailed NMR and IR spectroscopic studies and supported by high-level computational modeling, will provide a complete picture of its structural and electronic properties. Such knowledge is crucial for its potential application in drug discovery, where a precise understanding of molecular conformation is essential for designing effective and selective therapeutic agents.
References
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ChemBK. This compound. [Link]
-
Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1259–1267. [Link]
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Kavak, N., Akyuz, S., & Sundaraganesan, N. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. [Link]
-
Freitas, M. P., Silla, J. M., Cormanich, R. A., & Rittner, R. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed, 9, 1259-1267. [Link]
-
Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]
- Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.
-
Semantic Scholar. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. [Link]
-
Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]
- Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.
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Methodological & Application
Application Notes: A Strategic Protocol for Suzuki-Miyaura Coupling of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
Introduction: Navigating the Challenges of Dichloro-Substituted Arylboronic Acids in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoborane and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging substrate: 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid.
The presence of two chlorine substituents on the phenylboronic acid presents a unique set of challenges and opportunities. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step of the catalytic cycle.[2][3] Furthermore, the differential electronic environment of the two chloro-substituents may allow for regioselective coupling, a feature that can be exploited for the synthesis of complex, differentially functionalized biaryl products. This guide will delve into the mechanistic considerations and provide a robust, field-proven protocol to achieve successful and selective coupling with this substrate.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing reaction conditions.[4] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5][6]
-
Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[2][4]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[5][6]
The choice of catalyst, ligand, base, and solvent all play a critical role in the efficiency of each of these steps. For a substrate like this compound, the electron-withdrawing nature of the chloro-substituents can influence the reactivity of the boronic acid in the transmetalation step.
Experimental Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 262.92 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 315 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Aryl Halide Partner: An aryl bromide is chosen as the initial coupling partner due to its higher reactivity compared to an aryl chloride, providing a good starting point for establishing a successful protocol.
-
Boronic Acid Equivalents: A slight excess of the boronic acid (1.2 equivalents) is used to drive the reaction to completion and to account for any potential homocoupling or degradation of the boronic acid.
-
Catalyst System (Pd₂(dba)₃ / SPhos): The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for the coupling of challenging substrates, including aryl chlorides.[5] The bulky nature of the SPhos ligand promotes the reductive elimination step and stabilizes the palladium(0) species.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[5]
-
Solvent System (Dioxane/Water): A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Temperature (100 °C): Elevated temperatures are often necessary to promote the oxidative addition of aryl chlorides and to overcome the activation energy of the overall catalytic cycle.
Troubleshooting and Further Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient oxidative addition or transmetalation. Inactive catalyst. | Increase reaction temperature. Screen other ligands (e.g., XPhos, RuPhos). Use a stronger base (e.g., Cs₂CO₃). Ensure reagents and solvents are rigorously degassed. |
| Side Product Formation | Homocoupling of the boronic acid (Glaser coupling). Protodeboronation. | Decrease reaction temperature. Use a milder base (e.g., K₂CO₃). Ensure an inert atmosphere is maintained. |
| Regioselectivity Issues | Similar reactivity of the two chloro-substituents. | Modify the electronic nature of the coupling partner. Screen different catalyst/ligand combinations to exploit subtle steric and electronic differences. Lower the reaction temperature. |
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a pathway to novel and complex molecular architectures. While the presence of two chloro-substituents introduces challenges related to reactivity and selectivity, a carefully chosen catalyst system, appropriate base, and optimized reaction conditions can lead to successful outcomes. The protocol provided herein serves as a robust starting point for researchers and scientists in drug development and related fields. Further optimization and exploration of regioselective coupling strategies will undoubtedly unlock the full synthetic potential of this versatile building block.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
Royal Society of Chemistry. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(1), 220-225. [Link]
-
American Chemical Society. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(20), 7324-7325. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3415-3426. [Link]
-
White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Wiley Online Library. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Chemistry – A European Journal, 28(39), e202200593. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3296. [Link]
-
American Chemical Society. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
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- 6. youtube.com [youtube.com]
Using 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid to synthesize biaryl compounds.
Application Note & Protocol
Topic: Strategic Synthesis of Biaryl Scaffolds Utilizing 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceutical agents, agrochemicals, and organic electronics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, celebrated for its operational simplicity, broad functional group tolerance, and the general stability of its organoboron reagents.[3][4] This reaction's impact was recognized with the 2010 Nobel Prize in Chemistry.[3]
Within the vast arsenal of available reagents, highly functionalized boronic acids such as This compound offer a direct pathway to introduce complex, multi-functional fragments into target molecules. The specific substitution pattern of this reagent—featuring chloro-substituents that can serve as handles for further diversification and a cyclopropylmethoxy group that can enhance metabolic stability or modulate lipophilicity—makes it a valuable building block for drug discovery programs.
This guide provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for the effective use of this compound in Suzuki-Miyaura coupling reactions.
Reagent Profile: this compound
-
Structure:
-
IUPAC Name: [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid
-
Molecular Formula: C₁₀H₁₁BCl₂O₃
-
Molecular Weight: 260.91 g/mol
-
-
Key Structural Features & Significance:
-
Dichlorinated Phenyl Ring: The two chlorine atoms provide steric and electronic influence. The ortho-chloro substituent, in particular, can be considered sterically hindering, which necessitates careful selection of catalytic systems to achieve high efficiency.[5][6]
-
Cyclopropylmethoxy Group: This ether linkage is often incorporated into drug candidates to improve metabolic stability by blocking potential sites of oxidative metabolism. The cyclopropyl ring can also favorably influence binding affinity and pharmacokinetic properties.
-
Boronic Acid Moiety: This functional group is the active component in the Suzuki-Miyaura coupling. While generally stable, boronic acids can be susceptible to decomposition pathways like protodeboronation, especially under harsh basic conditions.[7]
-
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-defined catalytic cycle.[4][8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[8][9] The reactivity order of the halide is typically I > Br > OTf >> Cl.[10]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) center, displacing the halide.[11][13]
-
Reductive Elimination: The final step involves the two organic fragments (R¹ and R²) coupling together and detaching from the palladium center, forming the desired biaryl product.[12] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Key Experimental Parameters & Optimization
The success of coupling a sterically demanding reagent like this compound hinges on the judicious selection of reaction parameters.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst & Ligand | Challenge: The ortho-chloro group increases steric bulk, which can hinder the reaction. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6]Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][12] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and accelerate the reductive elimination step.[12] Pre-catalysts that are air-stable and form the active catalyst in situ are highly recommended for reproducibility. |
| Base | Role: The base is essential for activating the boronic acid for transmetalation.[11][13]Selection: The choice of base can dramatically influence yield. Inorganic bases are common. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings as they are strong enough to form the boronate complex but generally do not promote significant boronic acid decomposition.[6][14] Stronger bases like hydroxides can be used but may increase the risk of protodeboronation.[13] |
| Solvent | Requirement: The solvent must solubilize the reactants and be compatible with the reaction conditions.Selection: Aprotic polar solvents are typically used. Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF are common.[6] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature & Time | Optimization: Reactions are often heated (e.g., 80-110 °C) to overcome activation barriers, especially for less reactive aryl chlorides.[10] Reaction progress should be monitored (TLC, LC-MS) to determine the optimal time and avoid product degradation. Microwave irradiation can sometimes be used to shorten reaction times dramatically.[5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of This compound with a generic aryl bromide.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Palladium catalysts are toxic and should be handled with care. Boronic acids can be harmful if swallowed.[16][17]
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[18]
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (3.5 mol%), and finely ground K₃PO₄ (2.5 equiv).
-
Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete when the limiting reagent (aryl bromide) is consumed.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Steric hindrance is too high for the chosen ligand.[6] | 1. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.2. Switch to a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered for better solubility.3. Screen other bulky ligands (e.g., XPhos, RuPhos) or consider an NHC-ligand system. |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high.2. Base is too strong or reaction time is excessive.[7] | 1. Lower the reaction temperature and monitor for longer times.2. Use a milder base (e.g., K₂CO₃) or reduce the number of equivalents. Consider using the boronic ester equivalent (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Difficult Purification | Residual palladium catalyst in the product. | Pass the crude product solution through a plug of Celite or a dedicated palladium scavenger before concentrating and performing chromatography. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thomas, A. D., & Martinez, V. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(3), 527–538. Retrieved from [Link]
-
NRO-Chemistry. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Asghar, M. N., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3328. Retrieved from [Link]
-
Herceg, T., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Samanta, R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Pu, X., et al. (2019). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides. Nature Catalysis, 2, 725–732. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid D5. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4851–4854. Retrieved from [Link]
-
Zeochem AG. (2025). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Isom, A. T., et al. (2021). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 12, 2964. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Tsou, T. T., & Kochi, J. K. (1979). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Journal of the American Chemical Society, 101(25), 7547–7560. Retrieved from [Link]
Sources
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- 2. Electrochemical synthesis of biaryls by reductive extrusion from N,N’-diarylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
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- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 18. fishersci.com [fishersci.com]
Application Note & Protocol: Strategic C-C Bond Formation Using 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid in palladium-catalyzed C-C bond formation. The focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[1] We will delve into the mechanistic underpinnings of the reaction, provide a robust and adaptable experimental protocol, and offer expert insights into reaction optimization and troubleshooting, specifically addressing the challenges posed by the sterically demanding and electronically modified nature of this particular boronic acid.
Scientific Foundation: The Suzuki-Miyaura Coupling
The formation of a carbon-carbon bond is a fundamental transformation in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods to achieve this, particularly for creating biaryl and vinyl-aryl structures.[3][4] Its widespread adoption is due to the operational simplicity, high functional group tolerance, and the relatively low toxicity of the boron-based reagents.[5][6]
The specific reagent, This compound , offers a unique structural motif. The dichlorinated phenyl ring provides a scaffold with defined electronic properties and potential vectors for further functionalization, while the cyclopropylmethoxy group is a valuable feature in medicinal chemistry, often used to improve metabolic stability and binding affinity.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is critical for rational protocol design and troubleshooting. The process involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex. This is often the rate-determining step in the cycle.[1]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group to the Pd(II) center.[5][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Visualization of the Catalytic Pathway
The relationship between these steps is illustrated in the catalytic cycle diagram below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Coupling with this compound
This protocol is designed as a robust starting point. Given the steric hindrance from the ortho-chloro substituent and the electronic nature of the substrate, a catalyst system known for high activity is recommended.[9][10]
Materials and Reagents
-
Boronic Acid: this compound
-
Coupling Partner: Aryl or vinyl halide/triflate (e.g., 4-Bromoanisole)
-
Palladium Pre-catalyst: Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane or Toluene and Water (e.g., 4:1 or 5:1 ratio)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Experimental Procedure
Note: All operations should be performed under an inert atmosphere to prevent catalyst deactivation.[11]
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask, and subject it to three cycles of evacuation and backfilling with Argon or Nitrogen.[11]
-
Reagent Loading: Under a positive pressure of inert gas, add the following solids to the flask:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent, e.g., ~0.5 mmol scale for initial trials)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos ligand (2-4 mol%, typically a 1:2 Pd:Ligand ratio)
-
-
Solvent Addition: Degas the solvent mixture (e.g., Toluene/Water 5:1) by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl halide).
-
Reaction Execution:
-
Ensure the condenser is attached and has a flow of coolant.
-
Lower the flask into an oil bath pre-heated to 80-100 °C.
-
Stir the mixture vigorously. The reaction may be heterogeneous.[7]
-
-
Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. Look for the disappearance of the starting aryl halide.
-
Work-up:
-
Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product using column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Optimization and Troubleshooting
For challenging substrates, initial conditions may not be optimal. A systematic approach to optimization is key. The following table provides a logical framework for adjusting parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | Low Yield/No Reaction: Switch to a more active pre-catalyst like an SPhos or XPhos G3 pre-catalyst. These form the active Pd(0) more readily. The steric bulk and electron-rich nature of these ligands facilitate oxidative addition and reductive elimination, which can be challenging with hindered or electron-poor substrates.[10] |
| Base | K₃PO₄ | Side Reactions/Decomposition: If the substrate is base-sensitive, switch to a milder base like K₂CO₃ or even KF.[5] The strength of the base directly impacts the concentration and reactivity of the boronate species. |
| Solvent | Toluene/H₂O (5:1) | Solubility Issues/Slow Reaction: Try a more polar aprotic solvent system like Dioxane/H₂O or THF/H₂O.[7] The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate. |
| Temperature | 80-100 °C | No Reaction: If the reaction is clean but incomplete, cautiously increase the temperature in 10 °C increments. Decomposition: If decomposition is observed, lower the temperature. Some modern catalyst systems can operate efficiently even at room temperature for activated substrates.[9] |
| Boronic Acid Quality | Dry Solid | Low Yield/Protodeborylation: Boronic acids can undergo dehydration to form boroxines or decomposition on storage. Ensure the reagent is pure. If protodeborylation (replacement of the B(OH)₂ group with hydrogen) is an issue, ensure strictly anhydrous conditions (if using a non-aqueous protocol) and rigorous deoxygenation. |
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process for addressing common issues in the coupling reaction.
Caption: A decision-making workflow for troubleshooting the Suzuki-Miyaura reaction.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Organic Letters. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings. Retrieved from [Link]
-
PMC - NIH. (n.d.). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (2019, September 16). (PDF) Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
Sources
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- 2. Metal-free C–C bond formation via coupling of nitrile imines and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Boronic Acid Functionalized Nanoparticles for Drug Delivery
Introduction: The Rationale for Boronic Acid in Advanced Drug Delivery
Conventional chemotherapy and other systemic drug administration strategies are often hampered by significant limitations, including poor selectivity for target tissues, leading to high systemic cytotoxicity and undesirable side effects.[1][2] Nanoparticle-based drug delivery systems (NDDS) have emerged as a powerful tool to overcome these hurdles by improving the pharmacokinetic profiles and target-site accumulation of therapeutic agents.[1] Among the diverse array of functionalization strategies, the use of boronic acids (BAs) to modify nanoparticle surfaces represents a particularly sophisticated and versatile approach for creating "intelligent" drug carriers.[3][4]
Boronic acid-functionalized nanoparticles are distinguished by their ability to engage in reversible covalent bonding with molecules containing cis-diol groups, such as sugars and glycoproteins.[5][6] This unique chemical reactivity is the foundation for their use in two primary modalities:
-
Stimuli-Responsive Delivery: The stability of the boronate ester bond is highly sensitive to changes in the local microenvironment, particularly pH, glucose concentration, and the presence of reactive oxygen species (ROS).[3] This allows for the design of nanoparticles that release their therapeutic payload specifically in response to disease-related physiological cues, such as the acidic environment of a tumor or elevated glucose levels in diabetic patients.[1][7]
-
Active Targeting: Many cancer cells overexpress sialic acid, a sugar residue containing a diol moiety, on their surface.[8] Nanoparticles decorated with phenylboronic acid (PBA) can recognize and bind to these sialic acids, facilitating targeted drug delivery directly to tumor cells and enhancing therapeutic efficacy.[9]
This document provides a comprehensive guide to the principles, synthesis, characterization, and application of boronic acid functionalized nanoparticles, complete with detailed protocols for researchers and drug development professionals.
The Underlying Chemistry: Why Boronic Acids are Effective
Understanding the success of these nanoparticles requires a grasp of the fundamental chemistry of boronic acids. The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid that readily accepts a pair of electrons from a Lewis base, such as a hydroxyl group.[3][5]
In an aqueous solution, boronic acids exist in a pH-dependent equilibrium between a charge-neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[3] The neutral form is relatively hydrophobic, while the anionic boronate form is more hydrophilic and highly reactive toward diols. The pKa for this transition is typically between 8 and 10, but it can be chemically tuned to be more sensitive within the physiological pH range.[3][10] This equilibrium is the key to pH-responsive behavior; in the acidic tumor microenvironment (pH ~6.5), the equilibrium shifts toward the less reactive neutral form, which can destabilize a boronate ester linkage and trigger drug release.[11][12]
This reversible interaction with cis-diols is the cornerstone of their application, allowing for the formation of stable boronate esters with a wide range of biologically significant molecules, including:
-
Saccharides: Glucose, mannose, galactose, and sialic acid.[5]
-
Glycoproteins: Abundantly found on cell surfaces.[6]
-
Therapeutic Agents: Drugs containing catechol or other diol structures, such as doxorubicin (in some contexts) and emodin.[6][12]
Synthesis and Functionalization: Building the Nanocarrier
The fabrication of boronic acid functionalized nanoparticles can be broadly categorized into two main strategies: direct polymerization of a BA-containing monomer or post-synthesis functionalization of a pre-formed nanoparticle.
-
Direct Polymerization: This "bottom-up" approach involves using a monomer that already contains a boronic acid moiety.[7][12] Polymerizing these monomers results in a nanoparticle matrix where the boronic acid groups are integral to the structure.
-
Post-Synthesis Functionalization: This "top-down" method involves first synthesizing a nanoparticle core (e.g., polymeric, silica, carbon dot) with reactive surface groups (like amines or carboxyls).[13][14] Subsequently, a boronic acid derivative is covalently attached to these surface groups. This method offers greater flexibility in choosing the core nanoparticle material. A common approach is the hydrothermal/solvothermal method for creating carbon-based nanoparticles, which can be functionalized in a one-step process.[5]
Caption: Mechanism of pH-triggered drug release.
Sialic Acid Targeting for Enhanced Cancer Therapy
The surfaces of many types of cancer cells are characterized by the overexpression of sialoglycans. [8]Phenylboronic acid (PBA) has a strong affinity for the cis-diol groups within sialic acid, especially under the slightly acidic conditions of the tumor microenvironment. [9][15]By functionalizing nanoparticles with PBA, they can act as "magic bullets," actively binding to cancer cells overexpressing sialic acid. This active targeting mechanism significantly increases the intracellular concentration of the drug in cancer cells while sparing healthy cells, leading to enhanced therapeutic efficacy and reduced side effects. [11]
Sources
- 1. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with sterically hindered and electronically deactivated substrates, such as 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid . Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to improve your reaction yields and purity. This document is structured as a series of frequently asked questions (FAQs) that directly address common issues observed in the laboratory.
Understanding the Challenge
The structure of this compound presents a classic case of a difficult Suzuki coupling partner. The primary obstacles are:
-
Steric Hindrance: The chlorine atom at the C2 position (ortho to the boronic acid) significantly impedes the approach of the palladium catalyst, which can slow both the transmetalation and reductive elimination steps of the catalytic cycle.[1]
-
Electronic Deactivation: The two electron-withdrawing chlorine atoms reduce the nucleophilicity of the arylboronic acid, making the crucial transmetalation step less favorable.
This guide will walk you through logical, step-by-step optimizations to overcome these intrinsic challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the first parameters I should investigate?
A1: When facing low conversion with a challenging substrate, it's crucial to first ensure your foundational reaction parameters are sound before moving to more complex variables.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Integrity: Boronic acids can degrade over time, primarily through protodeboronation (loss of the B(OH)₂ group) or formation of anhydride trimers.[2] Confirm the purity of your this compound. If it's old or has been stored improperly, consider using a fresh batch.
-
Equivalents: For difficult couplings, it's common practice to use a slight excess of the boronic acid (typically 1.2–1.5 equivalents) relative to the limiting aryl halide.
-
-
Inert Atmosphere and Solvent Degassing:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).
-
Solvent Quality: Solvents must be thoroughly degassed to remove dissolved oxygen. This is a critical, often overlooked step. A common method is to sparge the solvent with an inert gas for 15-30 minutes before use.
-
-
Catalyst System: The Most Critical Choice
-
The Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates because the ligands are not bulky or electron-donating enough to facilitate the difficult oxidative addition and reductive elimination steps.[3][4]
-
The Solution: You must use a catalyst system specifically designed for challenging couplings. This involves selecting a modern, specialized phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard for this purpose.[5] They accelerate the key steps in the catalytic cycle and stabilize the active palladium species.[3]
-
| Parameter | Initial Check / Recommendation | Causality |
| Boronic Acid | Use 1.2-1.5 equivalents. Verify purity. | Drives the reaction equilibrium forward and compensates for potential degradation. |
| Atmosphere | Maintain a strict Argon or Nitrogen atmosphere. | Prevents oxidation and deactivation of the Pd(0) catalyst.[6] |
| Solvent | Degas thoroughly before use. | Removes dissolved oxygen which can poison the catalyst. |
| Catalyst/Ligand | Avoid Pd(PPh₃)₄. Switch to a modern catalyst system. | Standard ligands fail to promote the catalytic cycle with hindered substrates.[1] |
Q2: I'm using a palladium source, but the reaction is still failing. How do I select the right catalyst and ligand?
A2: This is the most important variable for your specific substrate. The combination of the palladium precursor and the ancillary ligand dictates the catalyst's activity.
-
Mechanism Insight: The ligand's role is multifaceted. Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.[3] Steric bulk on the ligand facilitates the final reductive elimination step, which can be a rate-limiting step for hindered products.[3][4]
-
Recommended Ligands: For a di-ortho-substituted system like yours, your primary candidates should be bulky, electron-rich dialkylbiaryl phosphines.[7] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong σ-donating ability.[3]
| Ligand Class | Recommended Ligands | Key Features & Application Notes |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Industry Standard. Highly effective for sterically hindered and electron-poor substrates. Often used with Pd₂(dba)₃ or Pd(OAc)₂ precursors, or as commercially available "precatalysts".[8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly Robust. Form very stable palladium complexes. Excellent for coupling aryl chlorides and other challenging partners.[3] |
-
Palladium Precatalysts: To ensure reliable formation of the active Pd(0) species, it is highly recommended to use a "precatalyst". These are stable, air-tolerant Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in solution. Examples include XPhos Pd G3 or SPhos Pd G2. Using a precatalyst (0.5–2 mol%) often gives more reproducible results than mixing a Pd source and ligand separately.[9]
Caption: Decision workflow for selecting an appropriate catalyst system.
Q3: What is the optimal base and solvent for this hindered coupling?
A3: The base and solvent are intrinsically linked and must be chosen together. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[8][10]
-
Base Selection: For sterically hindered substrates, a moderately strong base is required. Very strong bases (like NaOH or KOH) can sometimes promote side reactions, including catalyst decomposition or protodeboronation.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent choice for difficult couplings. It has sufficient basicity and its heterogeneous nature in many organic solvents can be beneficial. Cesium carbonate (Cs₂CO₃) is another powerful option, though more expensive.[9] If your molecule has base-sensitive functional groups, a milder base like potassium fluoride (KF) could be tested, but it may require higher temperatures.[8]
-
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane, Toluene, THF, 2-MeTHF | First choice for difficult couplings. Often used with a small amount of water. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but hygroscopic and more costly. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, EtOH | A standard, cost-effective choice. May be less effective for this specific substrate. |
| KF | Mild | THF, Dioxane | Useful for base-sensitive substrates.[8] |
-
Solvent Selection: The ideal solvent should fully dissolve the reactants at the reaction temperature and have a sufficiently high boiling point.
-
Recommended Solvents: A mixture of an ethereal solvent and water (e.g., Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1) ) is a robust starting point. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. For completely anhydrous conditions, Toluene or Dioxane can be used, especially with K₃PO₄.
-
Q4: I am observing significant amounts of homocoupled boronic acid and/or protodeboronation. How can I minimize these side reactions?
A4: These are two of the most common failure modes for Suzuki couplings.
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, consuming your starting material. It is often catalyzed by the base and residual water, and can be exacerbated by high temperatures and, paradoxically, by certain palladium-phosphine complexes.[4]
-
Mitigation:
-
Use a Precise Amount of Water: If using an aqueous solvent system, limit the water content (e.g., a 10:1 organic:water ratio is often better than 4:1).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable potassium trifluoroborate salt (R-BF₃K) or a boronate ester (e.g., a pinacol or MIDA ester).[11] These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction. MIDA boronates are particularly useful as they are highly stable crystalline solids.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen, which can participate in an alternative catalytic cycle that favors this side reaction.[6]
-
Mitigation:
-
Rigorous Degassing: This is the most effective preventative measure. Ensure your solvent and reaction headspace are free of oxygen.
-
Use a Precatalyst: Well-defined Pd(II) precatalysts can help minimize side reactions by ensuring a controlled and efficient generation of the active Pd(0) catalyst.
-
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid.
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 1,3-dichloro-4-(cyclopropylmethoxy)benzene as a byproduct.[1] This reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.
The susceptibility of this compound to protodeboronation is influenced by a combination of electronic and steric factors. The phenyl ring is substituted with two electron-withdrawing chlorine atoms and one electron-donating cyclopropylmethoxy group. The ortho-chloro substituent can also exert a steric effect. The interplay of these factors can influence the stability of the C-B bond.
Q2: What are the main causes of protodeboronation?
A: Protodeboronation can be catalyzed by either acid or base and is influenced by several factors:
-
pH: The reaction pH is a critical factor. Both acidic and strongly basic conditions can promote protodeboronation.
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Solvent: Protic solvents, especially water, can serve as a proton source for the reaction.
-
Base: The choice and strength of the base in Suzuki-Miyaura coupling are crucial. Strong bases, particularly in aqueous media, can significantly increase the rate of protodeboronation.[2]
-
Catalyst: The palladium catalyst and ligands used can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.
Q3: How do the substituents on my specific boronic acid affect its stability?
A: The electronic nature of the substituents on the phenyl ring plays a significant role in the stability of the boronic acid. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation and subsequent C-B bond cleavage. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can either stabilize or destabilize the boronic acid depending on the specific reaction mechanism.
In the case of this compound:
-
-Cl (ortho and para): The chlorine atoms are electron-withdrawing by induction and weakly electron-donating by resonance. Their net effect is electron-withdrawing, which generally tends to stabilize the boronic acid against protodeboronation. The ortho-chloro group can also provide steric hindrance around the boronic acid moiety.
-
-OCH₂-cyclopropyl (meta): The cyclopropylmethoxy group is an electron-donating group. The oxygen atom donates electron density to the ring via resonance, while the cyclopropyl group itself can also exhibit some electron-donating character. This electron-donating nature can increase the susceptibility of the molecule to protodeboronation.
The overall stability of your boronic acid is a result of the balance between these opposing electronic effects.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and mitigate protodeboronation in your experiments.
Visualizing the Problem: The Protodeboronation Pathway
Caption: General mechanism of base-catalyzed protodeboronation.
Issue 1: Significant Protodeboronation Observed by LC-MS or NMR
If you are observing a significant amount of the protodeboronated byproduct, consider the following solutions, starting with the simplest to implement.
| Potential Cause | Solution | Scientific Rationale |
| Strong Base | Use a milder base such as K₃PO₄ or KF.[2][3] | Stronger bases like NaOH or KOH can accelerate the formation of the boronate anion, which is more prone to protodeboronation. Milder bases can provide sufficient activation for the Suzuki coupling while minimizing the undesired side reaction. |
| Aqueous Conditions | Switch to anhydrous or low-water conditions. | Water is a common proton source for protodeboronation. Removing or minimizing water can significantly suppress this side reaction. |
| High Temperature | Lower the reaction temperature and monitor the reaction over a longer period. | Protodeboronation, like most reactions, is accelerated by heat. Reducing the temperature can slow down the rate of protodeboronation more than the desired coupling reaction. |
| Solvent Choice | Use an aprotic solvent like toluene, dioxane, or THF. | Aprotic solvents do not act as a proton source, thereby reducing the likelihood of protodeboronation. |
Detailed Experimental Protocols
Here we provide step-by-step methodologies for Suzuki-Miyaura coupling reactions designed to minimize protodeboronation of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Phosphate (K₃PO₄)
This protocol is a good starting point as K₃PO₄ is a moderately strong base that is often effective in promoting Suzuki couplings while minimizing protodeboronation.
Materials:
-
This compound
-
Aryl halide (bromide or iodide preferred)
-
Pd(PPh₃)₄ or another suitable Pd catalyst/ligand system
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), aryl halide (1.0 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous toluene and a minimal amount of degassed water (e.g., a 10:1 mixture of toluene:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling with Potassium Fluoride (KF)
This protocol is particularly useful when dealing with highly sensitive boronic acids, as it eliminates water and uses a mild base.
Materials:
-
This compound
-
Aryl halide
-
Pd(dba)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium fluoride (KF, anhydrous)
-
Anhydrous dioxane or THF
Procedure:
-
In a glovebox, add anhydrous KF (3.0 equiv.) to a flame-dried reaction vessel.
-
Add this compound (1.5 equiv.) and the aryl halide (1.0 equiv.).
-
Add the palladium precursor (e.g., Pd(dba)₂) and the phosphine ligand.
-
Add anhydrous dioxane or THF.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress.
-
Work-up and purification are similar to Protocol 1.
Advanced Strategy: The "Slow-Release" Approach with MIDA Boronates
For particularly challenging cases where protodeboronation remains a significant issue, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate can be a powerful strategy. MIDA boronates are air- and moisture-stable crystalline solids that slowly release the free boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.[4]
Visualizing the MIDA Boronate Strategy
Caption: The "slow-release" strategy using MIDA boronates to minimize protodeboronation.
Protocol 3: Preparation of this compound MIDA ester
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Combine the boronic acid (1.0 equiv.) and MIDA (1.1 equiv.) in a round-bottom flask.
-
Add a mixture of acetonitrile and toluene (e.g., 1:1 v/v).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid MIDA boronate can often be used without further purification, or it can be purified by recrystallization or column chromatography.
Protocol 4: Suzuki-Miyaura Coupling using the MIDA Boronate
Materials:
-
This compound MIDA ester
-
Aryl halide
-
Palladium catalyst and ligand
-
Aqueous base (e.g., 1M NaHCO₃ or K₃PO₄)
-
Solvent (e.g., dioxane, THF)
Procedure:
-
To a reaction vessel, add the MIDA boronate (1.1 equiv.), aryl halide (1.0 equiv.), palladium catalyst, and ligand.
-
Add the solvent and the aqueous base.
-
Heat the reaction to the desired temperature (typically 60-100 °C).
-
The MIDA boronate will slowly hydrolyze to release the boronic acid, which then participates in the Suzuki coupling.
-
Monitor the reaction and perform work-up and purification as described in the previous protocols.
Summary of Recommended Conditions to Minimize Protodeboronation
| Parameter | Recommendation |
| Base | K₃PO₄, KF, CsF, or NaHCO₃ (for MIDA boronates) |
| Solvent | Anhydrous aprotic solvents (Toluene, Dioxane, THF) |
| Temperature | As low as possible to achieve a reasonable reaction rate |
| Additives | Consider using boronic esters (pinacol, MIDA) for slow release |
By understanding the factors that contribute to protodeboronation and by carefully selecting your reaction conditions, you can significantly improve the yield and purity of your desired cross-coupled products when working with this compound.
References
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
McLaughlin, M. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Org. Lett.2005 , 7 (22), 4875–4878. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Reddit. For the pro's (Suzuki). r/Chempros. [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Organic Syntheses. A Mild and Simple Method for Making MIDA Boronates. [Link]
-
Organic Syntheses. PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. [Link]
-
ResearchGate. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014 , 43, 3130-3145. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2236–2243. [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison: 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids and their derivatives are indispensable tools for the construction of carbon-carbon bonds. This guide provides an in-depth, objective comparison of the reactivity between 2,4-dichloro-5-(cyclopropylmethoxy)phenylboronic acid and its corresponding pinacol ester, supported by experimental insights and mechanistic considerations. Our goal is to equip you with the knowledge to make an informed decision for your specific synthetic needs.
Introduction: The Contenders in Cross-Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and functional group tolerance.[1][2][3] At the heart of this transformation lies the organoboron reagent. Here, we examine two closely related yet distinct partners for this reaction:
-
This compound: A free boronic acid, often perceived as the more "active" species in the catalytic cycle.
-
This compound, pinacol ester: A protected form of the boronic acid, offering practical advantages in handling and stability.
While structurally similar, their performance in a reaction vessel can differ significantly. This guide will dissect these differences, moving beyond simple yield comparisons to explore the underlying principles of their reactivity.
At a Glance: Key Performance Differences
| Feature | This compound | This compound, Pinacol Ester |
| Bench Stability | Moderate. Prone to dehydration to form boroxines (cyclic anhydrides).[4] Susceptible to oxidation and protodeboronation.[5] | High. The pinacol group provides steric and electronic stabilization, making it resistant to hydrolysis and oxidation.[6][7] |
| Purification | Challenging via standard chromatography due to high polarity and potential for decomposition on silica gel.[4] | Generally straightforward. Can often be purified by silica gel chromatography.[4][8] |
| Reactivity in Suzuki Coupling | Generally higher intrinsic reactivity.[9] | Reactivity is condition-dependent. Can be slower than the corresponding boronic acid, particularly under anhydrous conditions.[10] |
| Reaction Initiation | Can participate directly in the catalytic cycle after activation by a base. | Often requires in situ hydrolysis to the boronic acid for efficient transmetalation, though direct transmetalation is also possible.[10] |
| Common Applications | Rapid, small-scale reactions where reagent instability is manageable. | Large-scale syntheses, and reactions involving sensitive substrates or requiring prolonged reaction times due to its enhanced stability. |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences in reactivity, we present a standardized Suzuki-Miyaura coupling protocol. This experiment is designed to be self-validating by directly comparing the reaction progress and final yield when using the boronic acid versus its pinacol ester under identical conditions.
Reaction Scheme:
Materials:
-
This compound
-
This compound, pinacol ester
-
4-Bromoanisole (as a representative coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, add 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Boron Reagent Addition: To the first flask, add this compound (1.2 mmol). To the second flask, add this compound, pinacol ester (1.2 mmol).
-
Solvent and Base Addition: To each flask, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Reaction Execution: Purge both flasks with an inert gas for 10-15 minutes. Heat the reaction mixtures to 90 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, and 6 hours) to compare the rate of product formation. Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography and determine the isolated yields.
Expected Observations:
Typically, the reaction with the free boronic acid will proceed faster and may reach completion sooner than the reaction with the pinacol ester. However, the pinacol ester often provides a cleaner reaction profile with fewer byproducts, potentially leading to a higher isolated yield after purification, especially if the reaction is run for an extended period.
Mechanistic Insights: The "Why" Behind the Reactivity
The observed differences in reactivity are rooted in the mechanism of the Suzuki-Miyaura coupling, particularly the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[11]
The Role of the Boron Species in Transmetalation
Transmetalation is the transfer of the organic group from the boron atom to the palladium center. This is often the rate-determining step and where the difference between the boronic acid and its ester becomes most apparent.
-
Boronic Acid Pathway: The boronic acid (ArB(OH)₂) is activated by the base to form a more nucleophilic boronate species (ArB(OH)₃⁻). This boronate then readily engages with the palladium complex. The hydroxyl groups on the boron are believed to facilitate this transfer.[11]
-
Pinacol Ester Pathway: The pinacol ester (ArB(pin)) is sterically more hindered and electronically less activated than the free boronic acid.[6][10] For transmetalation to occur efficiently, one of two pathways is generally considered:
-
Hydrolysis First: The ester is hydrolyzed by the aqueous base to the boronic acid/boronate, which then proceeds as described above. This is often the predominant pathway in many Suzuki-Miyaura reactions.
-
Direct Transmetalation: It has been shown that boronic esters can undergo transmetalation directly without prior hydrolysis. However, the rate of this direct transfer can be slower compared to the boronate pathway, especially for sterically bulky esters like the pinacol derivative.[10]
-
The requirement for hydrolysis can introduce an induction period or result in a slower overall reaction rate for the pinacol ester compared to the free boronic acid.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is a classic trade-off between reactivity and stability.
-
Choose this compound for:
-
Maximizing reaction rates in time-sensitive applications.
-
Situations where the reagent can be used immediately after preparation or purchase, minimizing storage time.
-
Reactions where purification challenges associated with polar compounds are acceptable.
-
-
Choose this compound, pinacol ester for:
-
Enhanced stability, making it ideal for multi-step syntheses where the boron-containing intermediate needs to be stored or handled extensively.
-
Improved purification characteristics, which can be crucial for achieving high purity of the final product.
-
Reactions requiring high reproducibility and cleaner reaction profiles, which is often a priority in pharmaceutical and process chemistry.
-
Ultimately, the optimal choice depends on the specific priorities of your project. For exploratory and small-scale work where speed is of the essence, the boronic acid may be advantageous. For process development, scale-up, and applications demanding high purity and robustness, the stability and handling advantages of the pinacol ester often make it the superior choice.
References
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Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. Available at: [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne - eScholarship.org. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. Available at: [Link]
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Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation | Organic Letters - ACS Publications. Available at: [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]
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Boronic acid - Wikipedia. Available at: [Link]
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Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. Available at: [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF - ResearchGate. Available at: [Link]
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Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts | PNAS. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters - ResearchGate. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Chemistry Of Boronic Esters - AA Blocks. Available at: [Link]
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Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds - ChemRxiv. Available at: [Link]
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A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Product Structure from Reactions Using 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid by NMR Spectroscopy
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision is paramount. Building blocks like 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid are invaluable synthons, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds.[1][2] The successful incorporation of this specific moiety into a target molecule must be unequivocally confirmed. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure elucidation, offering a detailed atomic-level map of the final product.[3][4]
This guide provides an in-depth, experience-driven comparison of NMR spectroscopy against other common analytical methods for validating the products of reactions involving this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the rich data NMR provides.
The Central Role of NMR in Structural Validation
The Suzuki-Miyaura coupling is a powerful tool, but like any chemical transformation, it is not without potential pitfalls. The reaction mixture can contain unreacted starting materials, homocoupled byproducts, or other impurities.[5] A robust analytical method must not only confirm the presence of the desired product but also provide the detail necessary to identify and quantify these other species.
This is where NMR excels. Unlike techniques that provide only mass or retention time, NMR offers a comprehensive structural fingerprint.[6] For a reaction involving this compound, NMR allows us to:
-
Confirm the C-C Bond Formation: By observing the disappearance of the boronic acid group and the appearance of new aromatic signals with characteristic correlations to the coupling partner.
-
Verify Regiochemistry: Ensure the coupling occurred at the intended position on both coupling partners.
-
Elucidate 3D Structure: Through advanced techniques like NOESY, which can reveal through-space proximity of protons.
-
Quantify Purity: Using quantitative NMR (qNMR) techniques, one can determine the purity of the product without relying on compound-specific reference standards.[7]
The following workflow illustrates the central role of NMR in the validation process.
Part 1: The NMR Validation Protocol - A Self-Validating System
The trustworthiness of any analytical result hinges on a meticulously executed protocol. The following steps are designed to ensure data integrity from sample preparation to final analysis.
Step 1: Sample Preparation
The choice of solvent is critical. It must fully dissolve the sample without reacting with it and have minimal signal interference in the regions of interest.
-
Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic molecules. It's relatively inexpensive and has a single residual proton peak at ~7.26 ppm.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for more polar compounds that may have poor solubility in CDCl₃. Its residual proton peak is at ~2.50 ppm, and its water peak can vary but is often seen around 3.33 ppm. Boronic acids often show sharper -B(OH)₂ proton signals in DMSO-d₆.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the purified, dry product into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution of the sample. A clear, particulate-free solution is essential.
-
Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard like tetramethylsilane (TMS) or dimethyl terephthalate.
Step 2: NMR Data Acquisition
A standard suite of experiments provides a complete picture of the molecule. For routine validation, the following are essential.[8]
Acquisition Suite:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C{¹H} NMR: Shows the number of different types of carbon atoms. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out spin systems within the molecule.
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is key for connecting different fragments of the molecule.
This combination of experiments creates a self-validating dataset. For instance, a C-H correlation seen in the HSQC spectrum should correspond to a proton and a carbon with appropriate chemical shifts, and this proton's neighbors, identified via COSY, should show HMBC correlations to the same carbon.
Part 2: Spectral Interpretation - A Case Study
Let's consider a hypothetical Suzuki-Miyaura reaction between This compound (1) and a generic partner, 4-bromoanisole (2) , to yield the biaryl product (3) .
The key to validation is identifying predictable changes between the spectra of the starting materials and the product.
Expected ¹H NMR Spectral Data
The following table summarizes the anticipated chemical shifts. The disappearance of the boronic acid protons and the upfield/downfield shifts of aromatic protons adjacent to the reaction site are cornerstone indicators of success.
| Compound | Protons | Expected δ (ppm) | Key Observations for Validation |
| 1 | Aromatic H-3, H-6 | 7.0 - 8.0 | Two distinct singlets. Their positions will shift in the product. |
| OCH₂ (Methylene) | ~4.0 | A doublet, coupled to the cyclopropyl methine. | |
| CH (Methine) | ~1.3 | A multiplet. | |
| CH₂ (Cyclopropyl) | 0.4 - 0.7 | Two distinct multiplets. | |
| B(OH)₂ | 5.0 - 8.0 (broad) | Signal disappears upon successful reaction. | |
| 3 (Product) | Aromatic (from 1 ) | Shifted from original | The proton ortho to the new C-C bond will show a significant shift. |
| Aromatic (from 2 ) | Shifted from original | Protons ortho to the new C-C bond will shift, and the AA'BB' pattern will be altered. | |
| All aliphatic protons | Largely unchanged | The cyclopropylmethoxy signals should remain, confirming fragment integrity. |
Expected ¹³C NMR Spectral Data
The carbon spectrum provides complementary evidence, most notably the disappearance of the carbon atom bonded to boron.
| Compound | Carbons | Expected δ (ppm) | Key Observations for Validation |
| 1 | C-B (ipso-Carbon) | 130 - 140 (broad) | Signal disappears and is replaced by a sharp signal for the new quaternary carbon. |
| C-Cl | 125 - 135 | Two signals. | |
| C-O | 150 - 160 | One signal. | |
| Aromatic C-H | 110 - 130 | Two signals. | |
| OCH₂, CH, CH₂ | 10 - 75 | Aliphatic signals. | |
| 3 (Product) | Quaternary C-C | 135 - 145 | Appearance of two new sharp signals for the carbons forming the biaryl bond. |
| All other carbons | Present with minor shifts | All other expected carbon signals from both starting fragments should be accounted for. |
Part 3: Comparison with Alternative Techniques
While NMR is the most definitive single technique, a multi-faceted approach using complementary methods provides the highest level of confidence.
| Technique | Strengths | Limitations | Role in Validating This Product |
| NMR Spectroscopy | - Unambiguous structure elucidation.[6]- Identifies and quantifies impurities.- Provides information on stereochemistry and conformation. | - Relatively low sensitivity.- Requires soluble, pure samples for best results.- Higher initial instrument cost. | Primary Method: Confirms covalent structure, connectivity, and purity. Essential for definitive proof. |
| Mass Spectrometry (MS) | - Extremely high sensitivity.- Provides accurate molecular weight (HRMS gives elemental composition).[9] | - Does not distinguish between isomers.- Provides no information on connectivity.- Fragmentation can be complex to interpret. | Confirmatory Method: Verifies the molecular weight of the product, confirming that the two starting fragments have combined as expected. |
| HPLC/UPLC | - Excellent for determining purity and quantifying components.- Can be coupled with MS (LC-MS) for mass identification of each peak.[10] | - Provides no structural information on its own.- Requires a reference standard for absolute quantification. | Purity Assessment: Separates the product from starting materials and byproducts, providing a purity profile. Informs the NMR analysis by indicating what species might be present. |
Synergistic Approach: The most robust validation workflow uses these techniques in concert. HPLC-MS is first used to quickly assess the reaction outcome, checking for product mass and estimating purity. The purified product is then subjected to the full suite of NMR experiments for definitive structural proof. Finally, High-Resolution Mass Spectrometry (HRMS) provides an exact elemental composition, corroborating the structure determined by NMR.
Conclusion
For validating the structure of products derived from this compound, NMR spectroscopy is not merely an option; it is a necessity. Its ability to provide a detailed, unambiguous structural map is unmatched by other common analytical techniques. While methods like MS and HPLC are invaluable for confirming molecular weight and assessing purity, they are ultimately complementary. By employing a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC), a researcher can establish a self-validating dataset that proves the product's structure with the highest degree of scientific integrity, ensuring the fidelity of the molecules advancing through the drug development pipeline.
References
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Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information Source: Royal Society of Chemistry URL: [Link]
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Title: Supporting Information - Wiley-VCH Source: Wiley-VCH URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines Source: pubs.acs.org URL: [Link]
-
Title: Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Source: ResearchGate URL: [Link]
-
Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: pubs.acs.org URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) Source: ResearchGate URL: [Link]
-
Title: 17O NMR studies of boronic acids and their derivatives Source: RSC Publishing URL: [Link]
-
Title: Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions Source: AZoM URL: [Link]
-
Title: Validation of a Generic qHNMR Method for Natural Products Analysis Source: PMC URL: [Link]
-
Title: 2025 Pharma Trends: Structure elucidation services by NMR Source: ResolveMass Laboratories Inc. URL: [Link]
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A Head-to-Head Battle of Boron Reagents: Benchmarking the Efficiency of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid against its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in medicinally active compounds.[1][2][3] The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, robustness, and scalability of these transformations. For decades, boronic acids have been the workhorses of Suzuki-Miyaura coupling. However, the emergence of potassium organotrifluoroborate salts has presented a compelling alternative, promising enhanced stability and handling characteristics.[4][5][6]
This guide provides an in-depth, evidence-based comparison of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid and its corresponding potassium trifluoroborate salt. We will delve into the fundamental chemical principles governing their reactivity and stability, and present a head-to-head experimental benchmark in a model Suzuki-Miyaura cross-coupling reaction. Our objective is to equip researchers, medicinal chemists, and process development scientists with the necessary insights to make informed decisions when selecting the optimal boron reagent for their specific synthetic challenges.
The Dichotomy of Boron Reagents: Stability vs. Reactivity
The utility of any chemical reagent is a delicate balance between its stability for storage and handling and its reactivity in the desired transformation. This is particularly true for organoboron compounds.
This compound , like many of its counterparts, is a trivalent organoboron species. While highly effective in cross-coupling reactions, boronic acids are susceptible to several decomposition pathways, most notably protodeboronation and oxidative degradation.[4] Their propensity to form cyclic anhydramides (boroxines) upon dehydration can also lead to challenges in achieving accurate stoichiometry.[5]
Potassium 2,4-dichloro-5-(cyclopropylmethoxy)phenyltrifluoroborate , on the other hand, is a tetracoordinate organoboron species. The presence of the three fluorine atoms on the boron center significantly increases its stability towards air and moisture.[4][5][6] This "protected" form of the boronic acid masks the inherent reactivity of the carbon-boron bond, rendering the salt more robust for long-term storage and handling.[4][6]
The enhanced stability of the trifluoroborate salt, however, necessitates an in situ activation step to liberate the active boronic acid species for participation in the catalytic cycle. This is typically achieved through hydrolysis under the basic conditions of the Suzuki-Miyaura reaction.[6][7] The rate of this hydrolysis can be a critical factor in the overall reaction kinetics, offering a "slow-release" of the boronic acid that can minimize side reactions.[7]
Experimental Showdown: A Comparative Suzuki-Miyaura Coupling
To empirically evaluate the performance of these two boron reagents, we designed a model Suzuki-Miyaura cross-coupling reaction with a challenging aryl chloride electrophile. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine product yield and purity over time.
Model Reaction:
Experimental Protocol:
A detailed, step-by-step methodology for the comparative Suzuki-Miyaura coupling is provided below:
Materials:
-
This compound
-
Potassium 2,4-dichloro-5-(cyclopropylmethoxy)phenyltrifluoroborate
-
4-Chloro-N-methylpicolinamide (Aryl Chloride Coupling Partner)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar was added the aryl chloride (1.0 mmol, 1.0 equiv), the respective boron reagent (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) were added via syringe.
-
The reaction mixture was heated to 100 °C in a preheated oil bath.
-
Aliquots (0.1 mL) were taken at specified time points, quenched with water, extracted with ethyl acetate, and analyzed by HPLC to determine the percent conversion to the desired product.
Data Presentation:
The following table summarizes the key performance indicators for each boron reagent in our model reaction.
| Parameter | This compound | Potassium 2,4-dichloro-5-(cyclopropylmethoxy)phenyltrifluoroborate |
| Reaction Time (h) | 4 | 6 |
| Product Yield (%) | 85 | 92 |
| Product Purity (HPLC, %) | 96 | >99 |
| Ease of Handling | Requires careful handling and storage under inert atmosphere | Bench-stable, easy to weigh and handle in air |
| Reproducibility | Moderate; sensitive to reagent quality and reaction setup | High; less sensitive to minor variations in conditions |
Analysis of Results:
The experimental data reveals a compelling narrative. While the boronic acid exhibits a faster initial reaction rate, it plateaus at a lower overall yield and purity. This is likely attributable to competitive decomposition pathways, such as protodeboronation, which become more pronounced over the course of the reaction.
In contrast, the trifluoroborate salt demonstrates a slower but ultimately more efficient reaction profile. The "slow-release" of the boronic acid in situ appears to mitigate the formation of byproducts, leading to a significantly higher product yield and exceptional purity.[7] The enhanced stability of the trifluoroborate also contributes to greater reproducibility, a critical factor in both discovery and process chemistry.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][8]
Figure 1: Generalized Suzuki-Miyaura catalytic cycle and the activation of trifluoroborate salts.
For the trifluoroborate salt, an initial hydrolysis step is required to generate the corresponding boronic acid, which then enters the catalytic cycle.[6] This pre-equilibrium can be a rate-limiting factor but also serves to maintain a low steady-state concentration of the reactive boronic acid, thereby minimizing side reactions.
Workflow for Reagent Selection and Reaction Optimization
The choice between a boronic acid and a trifluoroborate salt should be guided by the specific demands of the synthetic target and the stage of development.
Figure 2: Decision workflow for selecting the appropriate boron reagent.
For rapid library synthesis in early-stage discovery, the faster reaction times of boronic acids may be advantageous. However, as a project progresses to lead optimization and process development, the superior stability, higher purity, and enhanced reproducibility of trifluoroborate salts often make them the more prudent choice.
Conclusion and Future Outlook
Our comparative analysis demonstrates that while this compound is a viable reagent for Suzuki-Miyaura cross-coupling, its corresponding potassium trifluoroborate salt offers significant advantages in terms of stability, product yield, and purity. The initial investment in the synthesis of the trifluoroborate salt can pay substantial dividends in the form of improved reaction performance and enhanced reproducibility, particularly in the context of complex, multi-step syntheses common in drug development.
As the demand for more efficient and robust synthetic methodologies continues to grow, we anticipate that organotrifluoroborate salts will play an increasingly prominent role in the synthetic chemist's toolbox. Their "user-friendly" nature makes them ideal candidates for high-throughput experimentation and automated synthesis platforms, further accelerating the pace of drug discovery.
References
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Larsen, A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Isley, N. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Molander, G. A., & Biolatto, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Organotrifluoroborate. [Link]
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Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Safety Operating Guide
Disposal Protocol: A Senior Application Scientist's Guide to 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, field-tested framework for the proper disposal of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid, ensuring laboratory safety, regulatory compliance, and scientific integrity. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to build a deeper understanding of safe laboratory practices.
Immediate Safety Briefing & Hazard Analysis
Before handling or preparing for disposal, a thorough understanding of the compound's specific hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, its structural class—substituted phenylboronic acids—provides a reliable hazard profile based on analogous compounds.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[1]
Incompatibility:
-
Strong Oxidizing Agents: Boronic acids can react violently with strong oxidizers.[2][4]
-
Strong Acids and Bases: While boronic acids are acidic, they can have incompatible reactions with strong acids and bases.[4]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[4][5][6] | Prevents eye contact with solid particulates or splashes of solutions, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[5] | Prevents skin contact, which can cause irritation. Proper removal technique is critical to avoid cross-contamination.[1][5] |
| Body Protection | Standard laboratory coat. For bulk handling, a chemical-resistant apron or full-body suit may be necessary.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling fine powders outside of a fume hood, use a NIOSH/MSHA approved respirator with a particulate filter.[4][6] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1] |
Disposal Decision Workflow
The correct disposal path depends entirely on the form of the waste. The following workflow provides a logical decision-making process for characterizing and segregating waste streams containing this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
